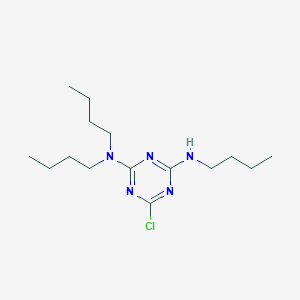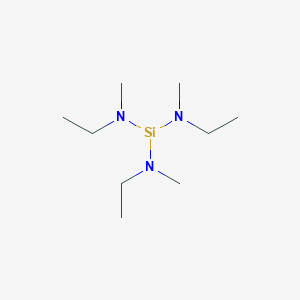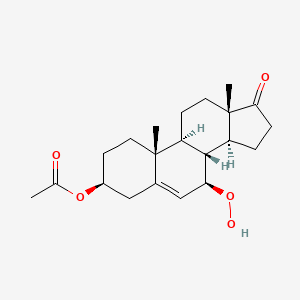
1,3,5-Triazine-2,4-diamine, N,N,N'-tributyl-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three butyl groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- typically involves the reaction of 1,3,5-triazine-2,4-diamine with tributylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N’,N’-tetraethyl-: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Propazine: Another triazine derivative with different substituents, used primarily as an herbicide.
2,4-Diamino-1,3,5-triazine:
The uniqueness of 1,3,5-Triazine-2,4-diamine, N,N,N’-tributyl-6-chloro- lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
330476-57-8 |
|---|---|
Formule moléculaire |
C15H28ClN5 |
Poids moléculaire |
313.87 g/mol |
Nom IUPAC |
2-N,2-N,4-N-tributyl-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H28ClN5/c1-4-7-10-17-14-18-13(16)19-15(20-14)21(11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,17,18,19,20) |
Clé InChI |
JQWJKKUGEFWDTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC(=N1)Cl)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)



![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
